3-Fluoro-5-(methylthio)benzaldehyde
Description
3-Fluoro-5-(methylthio)benzaldehyde (C₈H₇FOS, molecular weight 170.20 g/mol) is a substituted benzaldehyde derivative featuring a fluorine atom at the 3-position and a methylthio (-SMe) group at the 5-position of the aromatic ring. This compound is of significant interest in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. The aldehyde functional group enables diverse reactivity, such as nucleophilic additions or condensations, while the fluorine and sulfur substituents modulate electronic properties (e.g., electron-withdrawing effects) and lipophilicity .
Properties
IUPAC Name |
3-fluoro-5-methylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FOS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVCGWLGLBNPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare 3-Fluoro-5-(methylthio)benzaldehyde with key analogs based on substituent variations, positional isomers, and functional group modifications.
Substituent Variations
3-Fluoro-5-(trifluoromethyl)benzaldehyde
- Structure : Replaces the methylthio group with a trifluoromethyl (-CF₃) group.
- Properties :
3-Fluoro-5-(methoxymethoxy)benzaldehyde
- Structure : Substitutes -SMe with a methoxymethoxy (-OCH₂OCH₃) group.
- Properties :
Positional Isomers
2-Fluoro-5-methoxybenzaldehyde
- Structure : Fluorine at position 2 and methoxy (-OMe) at position 5.
- Properties :
4-Hydroxy-3-(methylthio)benzaldehyde
- Structure : Hydroxy (-OH) at position 4 and -SMe at position 3.
- Properties: Molecular formula: C₈H₈O₂S (MW 168.21 g/mol). The phenolic -OH enables hydrogen bonding, enhancing solubility in aqueous media. Applications: Found in natural products (e.g., plant volatiles) and bioactive molecules .
Heterocyclic Analogs
3-Fluoro-5-thiophen-2-ylbenzaldehyde
- Structure : Replaces -SMe with a thiophene ring at position 5.
- Properties :
5-(5-Formylthiophen-2-yl)-3-trifluoromethoxyphenol
Boron-Containing Derivatives
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Research and Industrial Relevance
- Electronic Effects : Fluorine and sulfur substituents in this compound create a unique electron-deficient aromatic system, favoring electrophilic substitutions at specific positions .
- Synthetic Utility : The compound’s aldehyde group is pivotal in synthesizing Schiff bases, hydrazones, and heterocycles, with analogs tailored for specific reactivity (e.g., boronic esters for cross-couplings) .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-Fluoro-5-(methylthio)benzaldehyde?
Answer:
The synthesis typically involves introducing a methylthio group to a fluorinated benzaldehyde precursor. A common approach is the nucleophilic substitution or thiolation of a halogenated intermediate. For example:
- Methylthiolation : React 3-fluoro-5-bromobenzaldehyde with sodium methanethiolate (NaSCH₃) in a polar aprotic solvent (e.g., DMF) under inert atmosphere at 60–80°C .
- Catalytic methods : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity and reduce side reactions like over-alkylation .
Critical Note : Monitor reaction progress via TLC or GC-MS to ensure intermediate purity.
Basic: How can the purity of this compound be validated post-synthesis?
Answer:
- Chromatography : Perform column chromatography using silica gel and a hexane/ethyl acetate gradient (95:5 to 80:20) to isolate the product.
- Spectroscopic analysis : Confirm structure via H NMR (expected signals: δ 10.1 ppm for aldehyde proton, δ 2.5 ppm for methylthio group) and FTIR (C=O stretch ~1700 cm⁻¹, C-F stretch ~1100 cm⁻¹) .
- Melting point : Compare observed melting range with literature values (if available).
Advanced: How can conflicting spectroscopic data for fluorinated benzaldehydes be resolved?
Answer:
Discrepancies often arise from rotational barriers or solvent effects. For example:
- FTIR far-infrared studies : Analyze the –CHO torsion mode to distinguish between conformers. High-resolution FTIR can resolve ambiguities in rotational barriers, as demonstrated for benzaldehyde derivatives .
- Computational validation : Use DFT (e.g., B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra and cross-verify experimental peaks .
Advanced: What strategies optimize regioselectivity in methylthio-group introduction?
Answer:
- Directing groups : Temporarily install electron-withdrawing groups (e.g., nitro) at the para position to direct methylthio substitution to the meta position .
- Microwave-assisted synthesis : Reduce reaction time and improve yield by 15–20% compared to conventional heating .
- Metal catalysts : Pd(OAc)₂ or CuI can enhance selectivity in cross-coupling reactions with thiols .
Basic: What are the solubility properties of this compound?
Answer:
- Polar solvents : Soluble in DMSO, DMF, and acetone (25°C).
- Aqueous solubility : Limited (<1 mg/mL in water); use sonication or co-solvents (e.g., 10% ethanol) for biological assays .
Storage : Keep under argon at –20°C to prevent oxidation of the methylthio group .
Advanced: How to analyze the electronic effects of the methylthio group on reactivity?
Answer:
- Hammett substituent constants : Use σₚ values (–SMe: σₚ = –0.15) to predict electrophilic substitution trends.
- Electrochemical studies : Cyclic voltammetry reveals the methylthio group’s electron-donating effect, lowering oxidation potential by ~0.3 V compared to unsubstituted analogs .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Toxicity : Avoid inhalation/contact; methylthio groups can release H₂S under acidic conditions.
- PPE : Use nitrile gloves, fume hood, and safety goggles.
- Waste disposal : Neutralize with 10% NaOH before disposal .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Answer:
- Core modifications : Synthesize analogs with varying substituents (e.g., –OMe, –CF₃) at the 3- or 5-positions to assess bioactivity trends .
- Enzymatic assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) to evaluate metabolic stability .
- Statistical modeling : Apply QSAR to correlate logP, polar surface area, and IC₅₀ values .
Advanced: What mechanistic insights explain nucleophilic aromatic substitution (NAS) failures?
Answer:
- Steric hindrance : The methylthio group’s bulk may impede NAS at adjacent positions. Use kinetic studies (Eyring plots) to quantify activation barriers .
- Electronic deactivation : Fluorine’s electron-withdrawing effect reduces ring reactivity. Switch to SNAr conditions (e.g., NaH in DMF) to enhance leaving-group displacement .
Advanced: How to mitigate byproduct formation in large-scale synthesis?
Answer:
- Process optimization : Use flow chemistry to control exothermic reactions and improve mixing efficiency.
- Byproduct identification : LC-HRMS can detect trace impurities (e.g., disulfides from methylthio oxidation) .
- Scale-up trials : Pilot reactions at 10% target scale to refine temperature/pH parameters .
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